molecular formula C18H19N7 B2901196 2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380173-42-0

2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine

Cat. No. B2901196
CAS RN: 2380173-42-0
M. Wt: 333.399
InChI Key: QJXLQZDYRXHWAO-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. MPP is a pyrimidine derivative that has shown promise in various applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters and receptors in the brain. This compound has been shown to interact with various proteins and enzymes in the brain, including GABA receptors, dopamine receptors, and acetylcholinesterase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of ion channels. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several advantages and limitations for use in lab experiments. One advantage is its unique chemical structure, which allows for the modulation of various neurotransmitter systems. Additionally, this compound has been shown to have a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine. One area of interest is the development of new synthetic methods for this compound, which could improve its availability and reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological and oxidative stress-related disorders. Finally, the development of new formulations and delivery methods for this compound could improve its efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of 2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves a multi-step process that requires specialized equipment and expertise. The primary method of synthesis involves the use of organic chemistry techniques, including reaction optimization and purification methods. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.

Scientific Research Applications

2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been studied for its potential use in various scientific research applications, including drug discovery, pharmacology, and neuroscience. This compound has been shown to have potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been studied for its potential use as a therapeutic agent in cancer treatment.

properties

IUPAC Name

2-methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-20-8-6-17(21-14)24-9-11-25(12-10-24)18-5-4-16(22-23-18)15-3-2-7-19-13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXLQZDYRXHWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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